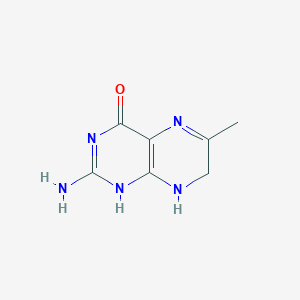

6-Methyl-7,8-dihydropterin

描述

6-Methyl-7,8-dihydropterin is a heterocyclic organic compound belonging to the class of pterins. Pterins are polycyclic aromatic compounds containing a pteridine ring system. This compound is significant in various biochemical processes, particularly in the biosynthesis of folic acid and related compounds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7,8-dihydropterin typically involves the reduction of 6-methylpterin. One common method is the catalytic hydrogenation of 6-methylpterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 6-methylpterin. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced further to form tetrahydropterins under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: 6-Methylpterin.

Reduction Products: Tetrahydropterins.

Substitution Products: Various substituted pterins depending on the reagents used.

科学研究应用

Antimicrobial Drug Development

6-Methyl-7,8-dihydropterin is a precursor in the synthesis of folate, which is essential for microbial growth. The enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) catalyzes the first step in this pathway, making it a prime target for antimicrobial agents:

- Targeting HPPK : HPPK is crucial for microorganisms but absent in mammals, allowing for selective inhibition without affecting human cells. This specificity makes it an attractive target for developing new antibiotics against resistant bacterial strains such as Staphylococcus aureus and E. coli .

- Inhibitor Development : Research has focused on designing bisubstrate inhibitors that mimic the transition state of HPPK. These inhibitors have shown improved potency and specificity, indicating their potential as effective antimicrobial agents .

- Resistance Mechanisms : The increasing antibiotic resistance necessitates the exploration of alternative targets within the folate pathway. Studies have examined the catalytic mechanisms of HPPK to identify novel inhibitors that could circumvent existing resistance .

Fluorescence Studies

The photophysical properties of this compound have been investigated to understand its behavior in aqueous solutions:

- Emission Properties : Research has shown that dihydropterins exhibit unique fluorescence characteristics when exposed to UV-A irradiation. The fluorescence quantum yield (FF) and lifetimes (tF) of these compounds are critical for applications in biochemical assays and imaging techniques .

- Comparative Studies : The emission properties of 6-Mep have been compared with other pterin derivatives, revealing insights into how substituents affect photochemical behavior. This understanding can aid in designing fluorescent probes for biological research .

Enzymatic Mechanisms

Understanding the enzymatic mechanisms involving this compound is essential for both basic research and therapeutic applications:

- Structural Insights : The crystal structure of HPPK has been elucidated, providing a molecular framework to study its enzymatic function. The structure reveals a unique three-layered fold that facilitates substrate binding and catalysis .

- Mechanistic Studies : The catalytic mechanism of HPPK has been analyzed using quantum mechanical/molecular mechanical (QM/MM) methods to predict reaction profiles and identify key residues involved in catalysis . This knowledge can inform the design of specific inhibitors that target this enzyme.

Data Table: Key Properties and Applications

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Antimicrobial Development | Targeting HPPK for selective inhibition | Effective against resistant strains; potential new antibiotics |

| Fluorescence Studies | Emission properties in aqueous solutions | Unique fluorescence characteristics; potential for imaging |

| Enzymatic Mechanisms | Structural insights into HPPK function | Revealed novel fold; informed inhibitor design |

Case Studies

- Inhibitor Design Against E. coli :

- Fluorescence Characterization :

- Mechanistic Insights Using QM/MM :

作用机制

6-Methyl-7,8-dihydropterin exerts its effects primarily through its involvement in the folate biosynthesis pathway. It acts as a substrate for enzymes such as dihydropteroate synthase and dihydrofolate reductase. These enzymes catalyze the conversion of this compound to dihydrofolate and subsequently to tetrahydrofolate, which are crucial for DNA synthesis and repair.

相似化合物的比较

- 6-Hydroxymethyl-7,8-dihydropterin

- 7,8-Dihydrobiopterin

- 7,8-Dihydroneopterin

Comparison: 6-Methyl-7,8-dihydropterin is unique due to the presence of a methyl group at the 6-position of the pteridine ring. This structural difference can influence its reactivity and interaction with enzymes compared to other dihydropterins. For instance, 6-Hydroxymethyl-7,8-dihydropterin has a hydroxymethyl group instead of a methyl group, which can affect its oxidation and reduction properties.

生物活性

6-Methyl-7,8-dihydropterin is a pterin derivative that plays a significant role in the biosynthesis of folate and is involved in various biological processes. This compound is particularly notable for its interactions within the folate biosynthetic pathway, which is crucial for many organisms, especially prokaryotes. Understanding its biological activity can provide insights into potential therapeutic applications, particularly in the context of antimicrobial resistance.

Chemical Structure and Properties

This compound is characterized by its pteridine ring structure, which is essential for its biological function. The compound serves as a precursor in the synthesis of dihydropteroate, a critical intermediate in folate biosynthesis. Its structure allows it to participate in enzymatic reactions that are vital for cellular metabolism.

Folate Biosynthesis Pathway

The primary biological activity of this compound is its role in the folate biosynthesis pathway. It acts as a substrate for the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), which catalyzes the conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP). This reaction is crucial as DHPPP subsequently condenses with p-aminobenzoic acid (pABA) to form dihydropteroate, leading to the synthesis of tetrahydrofolate (THF) .

Enzymatic Interactions

Research has demonstrated that this compound interacts with several enzymes involved in folate metabolism. For instance, studies indicate that mutations in enzymes such as dihydropteroate synthase (DHPS) can lead to variations in the efficacy of sulfonamide antibiotics, which target this pathway . The structural analysis of HPPK and DHPS from various organisms has provided insights into how these enzymes can be inhibited or modified to overcome drug resistance .

Antimicrobial Resistance

A significant area of research involves the role of this compound in antimicrobial resistance. In particular, studies have shown that bacteria like Staphylococcus aureus and Francisella tularensis utilize this compound within their metabolic pathways to evade the effects of sulfonamide antibiotics. The emergence of resistance mechanisms linked to these pathways underscores the importance of understanding the biochemical roles of pterins .

Structural Studies

Recent crystallographic studies have elucidated the structure of HPPK fused with DHPS in Francisella tularensis, revealing how this compound fits into this complex and how inhibitors can be designed to target these enzymes effectively . Such structural insights are pivotal for developing new antimicrobial agents that can bypass existing resistance mechanisms.

Research Findings

化学反应分析

Enzymatic Reduction to Tetrahydropterin Derivatives

Dihydrofolate reductase (DHFR) catalyzes the stereospecific reduction of 6-methyl-7,8-dihydropterin (2 ) using NADPH as a cofactor to produce (-)-6-methyl-5,6,7,8-tetrahydropterin (4 ) with an S-configuration at C-6 . This reaction mirrors the reduction of 7,8-dihydrofolic acid (1 ) to 5,6,7,8-tetrahydrofolic acid (3 ), confirming conserved stereochemical control in DHFR-mediated processes .

Key mechanistic features :

-

Stereospecificity : The reaction exclusively generates the S-enantiomer at C-6 .

-

Catalytic role of NADPH : Acts as a hydride donor, transferring protons to the pyrazine ring of the pterin .

| Reaction | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Reduction of this compound | DHFR, NADPH, pH 7.4, 37°C | (-)-6-methyl-5,6,7,8-tetrahydropterin | S-configuration |

Nucleophilic Addition Reactions

This compound undergoes regioselective nucleophilic additions at the C7 position due to electron-deficient regions in the pyrazine ring .

Reported nucleophiles and products :

-

Hydroxylamine : Forms 7-hydroxyamino-8-methyl-5,6,7,8-tetrahydropterin .

-

Hydrazine : Produces 7-hydrazino-8-methyl-5,6,7,8-tetrahydropterin, which further cyclizes to triazolopyrimidine derivatives under acidic conditions .

-

Thiols : Generates thioether adducts, though yields are highly dependent on pH and steric effects .

Functionalization for Drug Design

Structural studies of homologous enzymes (e.g., HPPK, DHPS) reveal that methyl-substituted dihydropterins mimic natural substrates like 6-hydroxymethyl-7,8-dihydropterin, enabling their use in inhibitor design . For example:

-

HPPK interactions : The methyl group occupies a hydrophobic pocket adjacent to Mg²⁺-coordinated ATP in the active site, as observed in Francisella tularensis HPPK-DHPS complexes .

-

DHPS compatibility : Methylated analogs maintain binding affinity in the pterin pocket of dihydropteroate synthase, a target for sulfonamide drugs .

Stability and Reactivity Under Physiological Conditions

This compound is prone to oxidation in aerobic environments, forming fully aromatic pterins. Stability is enhanced in reducing buffers (e.g., containing DTT or NADPH) .

Degradation pathways :

属性

IUPAC Name |

2-amino-6-methyl-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H2,1H3,(H4,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSZMKMOKGLFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(NC1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309649 | |

| Record name | 6-methyl-7,8-dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17377-13-8 | |

| Record name | NSC212476 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-7,8-dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。